molecular formula C5H3N3O6 B3051189 3,5-Dinitro-4-hydroxypyridine N-oxide CAS No. 31872-58-9

3,5-Dinitro-4-hydroxypyridine N-oxide

Cat. No.: B3051189
CAS No.: 31872-58-9
M. Wt: 201.09 g/mol
InChI Key: YCLPBCRIRBKPHZ-UHFFFAOYSA-N
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Description

3,5-Dinitro-4-hydroxypyridine N-oxide is a chemical compound with the molecular formula C5H3N3O6 It is characterized by the presence of two nitro groups and a hydroxyl group attached to a pyridine ring, with an additional N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-4-hydroxypyridine N-oxide typically involves the nitration of 4-hydroxypyridine N-oxide. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-4-hydroxypyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dinitro-4-hydroxypyridine N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dinitro-4-hydroxypyridine N-oxide involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The hydroxyl and N-oxide groups contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its interactions with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-4-hydroxypyridine N-oxide is unique due to the combination of nitro, hydroxyl, and N-oxide functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-hydroxy-3,5-dinitropyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O6/c9-5-3(7(11)12)1-6(10)2-4(5)8(13)14/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLPBCRIRBKPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31872-58-9
Record name MLS002706547
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dinitro-4-hydroxypyridine N-oxide
Reactant of Route 2
3,5-Dinitro-4-hydroxypyridine N-oxide
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3,5-Dinitro-4-hydroxypyridine N-oxide
Reactant of Route 4
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3,5-Dinitro-4-hydroxypyridine N-oxide
Reactant of Route 5
3,5-Dinitro-4-hydroxypyridine N-oxide
Reactant of Route 6
3,5-Dinitro-4-hydroxypyridine N-oxide

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